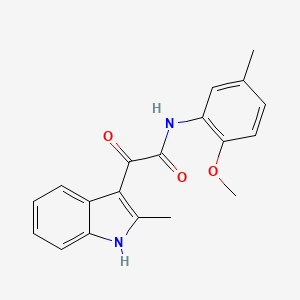

N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-(2-Methoxy-5-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-2-oxoacetamide derivative characterized by a 2-methylindole core linked to a 2-oxoacetamide moiety. The amide nitrogen is substituted with a 2-methoxy-5-methylphenyl group. The methoxy and methyl substituents on the phenyl ring may enhance lipophilicity and influence metabolic stability, while the 2-methylindole moiety could contribute to binding interactions with biological targets such as cyclooxygenase (COX) or tubulin .

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-11-8-9-16(24-3)15(10-11)21-19(23)18(22)17-12(2)20-14-7-5-4-6-13(14)17/h4-10,20H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONNYNWWRBEQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as 2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide, is an indole derivative that has garnered attention due to its diverse biological activities. Indole derivatives are known for their significant roles in medicinal chemistry, exhibiting a range of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound features an indole core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The presence of the methoxy and methyl substituents on the phenyl ring enhances its lipophilicity and potential biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H16N2O3 |

| Molecular Weight | 312.33 g/mol |

| InChI Key | InChI=1S/C18H16N2O3/c1-11(20)12-6-4-5-10(18(22)23)14(12)15(21)13(19)7-8/h4-6,10,13H,1-3H3,(H,20,22) |

| LogP | 3.5 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The indole moiety can bind to specific receptors and enzymes, modulating their activity. The oxoacetamide group may participate in hydrogen bonding and other interactions that enhance binding affinity. Research indicates that such compounds can influence signaling pathways related to inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. In vitro assays revealed that the compound inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, administration of this compound resulted in reduced paw edema and inflammatory markers, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

Case Studies

-

Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against multiple cancer types. The results indicated a significant reduction in tumor growth in xenograft models treated with the compound compared to controls.

Cancer Type IC50 (µM) MCF-7 12.5 A549 15.0 -

Inflammation Model : An investigation into the anti-inflammatory properties was conducted using a carrageenan-induced rat paw edema model. The compound reduced edema significantly at doses of 10 mg/kg.

Treatment Group Paw Edema Reduction (%) Control 0 Compound Dose 60

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pharmacological and Metabolic Comparisons

Enzyme Inhibition :

- The target compound’s 2-methylindole and methoxy-methylphenyl groups may mimic structural features of COX-2 inhibitors like indomethacin derivatives (). In contrast, adamantane-containing analogs () likely target tubulin or kinases due to their bulkier substituents .

- D-24851 () demonstrates potent microtubule destabilization without neurotoxicity, attributed to its unique pyridinyl amide and chlorobenzyl groups .

Metabolic Stability :

- Compounds with electron-deficient amide substituents (e.g., fluorophenyl in ) show reduced cytochrome P450-mediated oxidation compared to the target compound’s methoxy-methylphenyl group, which may still undergo O-demethylation .

- Adamantane derivatives () exhibit prolonged half-lives due to their resistance to enzymatic degradation .

Q & A

Q. What are the key synthetic routes for N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the indole core via Fischer indole synthesis or coupling reactions.

- Step 2 : Acylation of the indole nitrogen with α-ketoacetamide derivatives using coupling agents like carbodiimides (e.g., DCC) in anhydrous solvents (e.g., DMF) .

- Step 3 : Introduction of the 2-methoxy-5-methylphenyl group via nucleophilic substitution or Buchwald-Hartwig amination.

Q. Optimization Parameters :

Q. How is the structure of this compound confirmed experimentally?

A combination of spectroscopic and crystallographic methods is used:

- NMR : and NMR verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, indole protons at δ 7.1–7.8 ppm) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 365.2) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in stereochemistry .

Q. What are the preliminary biological screening strategies for this compound?

- In vitro assays : Measure IC values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Enzyme inhibition : Test activity against kinases or cyclooxygenase isoforms (COX-1/COX-2) via fluorometric or colorimetric assays .

- ADME profiling : Assess metabolic stability in human liver microsomes and permeability via Caco-2 cell monolayers .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Case Example : If the compound shows potent COX-2 inhibition in vitro but poor efficacy in rodent models:

- Hypothesis 1 : Rapid metabolism (e.g., O-demethylation of the methoxy group) reduces bioavailability. Validate via LC-MS/MS metabolite profiling .

- Hypothesis 2 : Off-target binding (e.g., serum protein binding) masks activity. Use equilibrium dialysis to measure unbound fractions .

- Solution : Design analogs with fluorinated methoxy groups (e.g., -OCF) to block metabolic sites while retaining COX-2 affinity .

Q. What computational tools predict metabolic soft spots and guide structural optimization?

- MetaSite : Predicts cytochrome P450-mediated oxidation sites (e.g., benzylic positions on the indole or methoxyphenyl groups). Correlate with experimental microsomal stability data .

- Molecular Dynamics : Simulate binding to COX-2 to identify critical interactions (e.g., hydrogen bonds between the α-ketoamide and Arg120/His90 residues) .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

Q. What strategies improve solubility without compromising target affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.